N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS No.: 892977-63-8
Cat. No.: VC7532928
Molecular Formula: C22H27N3O4S2
Molecular Weight: 461.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892977-63-8 |
|---|---|
| Molecular Formula | C22H27N3O4S2 |
| Molecular Weight | 461.6 |
| IUPAC Name | N,6-dimethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C22H27N3O4S2/c1-14-5-10-17-18(13-14)30-22(19(17)21(27)23-2)24-20(26)15-6-8-16(9-7-15)31(28,29)25-11-3-4-12-25/h6-9,14H,3-5,10-13H2,1-2H3,(H,23,27)(H,24,26) |
| Standard InChI Key | PEOSBYCOIYOZAB-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Introduction
Synthesis
The synthesis of N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves several steps:
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Formation of Tetrahydrobenzo[b]thiophene Derivative: The initial step involves the synthesis of the tetrahydrobenzo[b]thiophene core through cyclization reactions involving appropriate precursors.
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Amidation Reaction: The introduction of the benzamide functionality is achieved through an amidation reaction with suitable amine derivatives.
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Sulfonylation: The pyrrolidin-1-ylsulfonyl group is introduced via sulfonylation reactions, which can be carried out using sulfonyl chlorides.
The detailed synthetic pathway may vary based on specific experimental conditions and reagents used.
Biological Activity
Research has indicated that compounds similar to N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit a range of biological activities:
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Anticancer Properties: Studies have shown that derivatives of tetrahydrobenzo[b]thiophene can inhibit cell proliferation in various cancer cell lines, including colorectal cancer models .
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Antioxidant Activity: Compounds in this class have demonstrated antioxidant properties, which are beneficial in reducing oxidative stress in cells .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Cell Line Tested |
|---|---|---|
| Compound A | Anticancer | HCT116 |
| Compound B | Antioxidant | LoVo |
| Compound C | Antibacterial | Various bacterial strains |
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with various biological targets. These studies help elucidate the mechanism of action and potential therapeutic targets for this compound.
Table 2: Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Protein Kinase A | -9.5 | Hydrogen Bonds |
| Lactate Dehydrogenase | -8.7 | Hydrophobic Interactions |
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